molecular formula C9H15Cl2FN2 B2393824 2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride CAS No. 1402232-80-7

2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride

Cat. No.: B2393824
CAS No.: 1402232-80-7
M. Wt: 241.13
InChI Key: BYNVAUBXKXDMAH-UHFFFAOYSA-N
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Description

2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties, which make them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s reactivity and stability, making it an interesting subject for scientific research .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Fluorinated pyridines are explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.

    Industry: The compound is used in the development of agrochemicals and materials with improved properties.

Mechanism of Action

The mechanism of action of 2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-fluoropyridin-2-yl)-2-methylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2.2ClH/c1-9(2,6-11)8-4-3-7(10)5-12-8;;/h3-5H,6,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNVAUBXKXDMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=NC=C(C=C1)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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